molecular formula C7H8BNO5 B1427516 3-Methoxy-4-nitrophenylboronic acid CAS No. 1377248-58-2

3-Methoxy-4-nitrophenylboronic acid

Cat. No.: B1427516
CAS No.: 1377248-58-2
M. Wt: 196.96 g/mol
InChI Key: JRILQEOSUUIULP-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 . It is commonly used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 . This indicates the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the phenyl ring, along with a boronic acid group (-B(OH)2).


Physical and Chemical Properties Analysis

This compound is a solid compound . Its density is approximately 1.4±0.1 g/cm3 . The boiling point is estimated to be 406.1±55.0 °C at 760 mmHg .

Scientific Research Applications

Food Industry Applications
3-Methoxy-4-nitrophenylboronic acid has been explored for its potential in the specific reduction of fructose in food matrices, such as fruit juice. This application leverages the ability of boronic acids to form esters with diol structures. The study confirmed the known affinity of boronic acids towards various sugars and demonstrated the possibility of sugar reduction and composition change in fruit juices through fractionation with specific substituted boronic acids, including 3-methoxy-5-nitrophenylboronic acid (Pietsch & Richter, 2016).

Atmospheric Chemistry
Research has shown the interaction of nitroarenes, which include compounds similar to this compound, with atmospheric radicals. The study of coniferyl alcohol adsorbed on silica particles with NO3 radicals, resulting in the formation of various oxidation products, sheds light on the chemical behaviors of such compounds at night and their potential environmental impacts (Liu, Wen, & Wu, 2017).

Corrosion Inhibition
The influence of substituents like methoxy and nitro groups on the inhibition efficiency of certain compounds for mild steel corrosion in acidic environments has been studied. This research provides insights into how variations in electron-donating and electron-withdrawing groups affect the protective properties of these compounds, offering potential applications in corrosion prevention technologies (Mishra et al., 2018).

Analytical Chemistry
In analytical chemistry, compounds related to this compound have been utilized for the selective and sensitive spectrophotometric determination of trace amounts of nickel in various samples. This application underlines the potential of such compounds in developing novel analytical methods for metal detection and quantification (Izquierdo & Carrasco, 1984).

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRILQEOSUUIULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743017
Record name (3-Methoxy-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377248-58-2
Record name (3-Methoxy-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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